Home > Products > Building Blocks P11730 > 4-(Aminomethyl)-2,3-dihydropyridazin-3-one
4-(Aminomethyl)-2,3-dihydropyridazin-3-one - 1149586-25-3

4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-1685743
CAS Number: 1149586-25-3
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones

  • Compound Description: This class of compounds features a dihydropyridine core with an aminomethyl substituent at the 5-position, similar to the 4-aminomethyl substituent in the target compound. Research [] explored the synthesis of these compounds from 4-aminotetrahydropyridinylidene salts and aldehydes. Notably, some derivatives displayed anticancer and antibacterial properties.

2,3-Dihydropyridazin-3-ones

  • Compound Description: This class of compounds, featuring a dihydropyridazinone core, represents a broader category encompassing the target compound. The study [] details the synthesis of a novel series of 2,3-dihydropyridazin-3-ones, highlighting the versatility of this scaffold.

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

  • Compound Description: This specific compound represents a derivative within the 2,3-dihydropyridazin-3-one class, characterized by a benzimidazole substituent at the 6-position. The paper [] reports its crystal structure, providing detailed information about its molecular geometry and packing.

6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin- 3(2H)-one

  • Compound Description: This compound, a bis(azinone) derivative, exhibits potent phosphodiesterase III (PDE III) inhibitory activity []. This inhibition leads to significant inotrope and vasodilator effects.

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound represents another example within the 2,3-dihydropyridazin-3-one class. Its crystal structure, characterized by the formation of inversion dimers through N—H⋯O hydrogen bonds, is detailed in [].

4,5-Dihydropyridazin-3(2H)-ones

  • Compound Description: This compound class further narrows the structural focus within the dihydropyridazinone family. The synthesis and potential applications of these compounds, including their promising medicinal properties, are discussed in [].

(E)-3-({6-[2-(4-Chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate

  • Compound Description: This compound is noteworthy due to the presence of three intramolecular hydrogen bonds within its structure []. Its crystal packing is further characterized by intermolecular C—H⋯Cl and N—H⋯O hydrogen bonds.

2-Substituted-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This class of compounds, featuring a dihydroquinazolinone core, differs from the target compound in the presence of a fused benzene ring. The research [] describes an efficient synthetic method for these compounds utilizing a B(C6F5)3 catalyzed cascade reaction.
Overview

4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a chemical compound belonging to the pyridazinone class, characterized by a dihydropyridazine ring with an amino group attached to a carbon chain. Pyridazine derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the amine group enhances the potential for biological interactions, making it a valuable scaffold for drug development.

Source and Classification

4-(Aminomethyl)-2,3-dihydropyridazin-3-one can be synthesized through various methods involving hydrazine derivatives and carbonyl compounds. It falls under the classification of heterocyclic compounds, specifically as a pyridazinone. Pyridazines are defined by their six-membered ring structure containing two nitrogen atoms, while pyridazinones include a carbonyl group at the third position of the ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one typically involves the following methods:

  1. Condensation Reactions: The reaction between hydrazine derivatives and carbonyl compounds such as maleic acid or its derivatives is a common approach. For instance, maleic anhydride can react with hydrazine to form pyridazinones.
  2. Hydrolysis: Halogenated or alkoxylated pyridazine derivatives can undergo hydrolysis to yield pyridazinones. This method allows for the introduction of various substituents on the ring structure.
  3. Refluxing Techniques: Compounds are often refluxed in solvents like ethanol or methanol to facilitate the reaction process and improve yields. For example, refluxing γ-keto acids with methyl hydrazine has been reported to yield high purity products .

Technical Details

  • Temperature Control: Maintaining appropriate temperatures during synthesis is crucial for optimizing yield and purity.
  • Monitoring Reactions: Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of reactions and ensure completion before purification.
  • Purification Methods: After synthesis, compounds are typically purified through recrystallization or chromatography techniques to achieve desired purity levels.
Chemical Reactions Analysis

Reactions and Technical Details

4-(Aminomethyl)-2,3-dihydropyridazin-3-one can participate in various chemical reactions:

  1. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  2. Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
  3. Cyclization Reactions: Under specific conditions, it may undergo cyclization to form more complex heterocyclic structures.

These reactions are facilitated by the nucleophilic nature of the amino group and the electrophilic sites on the dihydropyridazine ring .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(Aminomethyl)-2,3-dihydropyridazin-3-one often involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes (PDE), which play a role in cellular signaling pathways related to inflammation and pain .
  2. Receptor Interactions: The amino group may facilitate binding to specific receptors in biological systems, enhancing therapeutic effects.

The exact mechanism can vary depending on substituents and structural modifications but generally involves modulation of biochemical pathways that lead to therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point is typically reported around 261262C261-262^{\circ}C, indicating good thermal stability.
  • Solubility: Solubility in polar solvents like water and ethanol is common due to the presence of polar functional groups.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity is influenced by the presence of functional groups; for instance, the amino group can engage in nucleophilic attacks.

Relevant data from spectral analyses indicate characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=O stretching around 16501650 cm1^{-1} in IR spectroscopy) .

Applications

Scientific Uses

4-(Aminomethyl)-2,3-dihydropyridazin-3-one has several potential applications in scientific research:

  1. Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting inflammation and cancer treatment .
  2. Biochemical Research: It can be utilized in studies exploring enzyme inhibition mechanisms and receptor-ligand interactions.
  3. Material Science: Its unique structure may find applications in designing novel materials with specific electronic or optical properties.
Historical Evolution & Academic Significance of Pyridazinone Derivatives

Emergence of Pyridazinone Scaffolds in Medicinal Chemistry

The pyridazin-3(2H)-one nucleus emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, distinguished by its unique physicochemical properties. Characterized by a high dipole moment (4.22 D) and dual hydrogen-bonding capacity, this heterocycle facilitates robust interactions with biological targets, positioning it as a versatile bioisostere for phenyl rings or other nitrogen-containing heterocycles [4]. Early applications exploited its inherent polarity (cLog P ≈ -0.51) to enhance aqueous solubility in drug candidates, addressing pharmacokinetic challenges associated with lipophilic scaffolds. The scaffold’s synthetic versatility enabled diverse functionalization, particularly at the C-4 and C-6 positions, laying the groundwork for structure-activity relationship (SAR) explorations in cardiovascular and anti-inflammatory domains [5].

Tricyclic derivatives incorporating pyridazinone, such as benzo[h]cinnolinones and indeno-fused systems, were developed to rigidify lead compounds and optimize target binding. For example, 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one demonstrated significant anti-inflammatory activity (36% inhibition at 100 mg/kg in rat paw edema models), comparable to acetylsalicylic acid [5]. This innovation marked a strategic shift from monocyclic pyridazinones to conformationally constrained analogs designed for enhanced selectivity and potency.

Table 1: Key Tricyclic Pyridazinone Scaffolds and Their Early Pharmacological Applications

Scaffold TypeRepresentative CompoundPrimary ActivityKey Finding
Indeno-pyridazinonesCompound 3Anti-inflammatory42% edema inhibition at 100 mg/kg [5]
Benzo[h]cinnolinonesCompound 18Antihypertensive30-50 mmHg BP reduction in SHR models [5]
Benzo[6,7]cyclohepta-pyridazinonesCompound 20Antithrombotic80% protection against thrombosis [5]

Role of 4-Aminomethyl Substitution in Bioactive Molecule Design

The introduction of a 4-aminomethyl moiety (-CH₂NH₂) to dihydropyridazin-3-ones represented a transformative advancement in molecular recognition. This substituent enhances hydrogen-bond donor-acceptor capacity, enabling targeted interactions with polar residues in enzymatic binding pockets. Computational studies of FABP4 inhibitors revealed that 4-aminomethyl derivatives form critical hydrogen bonds with Glu129 and Arg126 residues, explaining their low nanomolar affinity (IC₅₀: 10–100 nM) [2]. The protonatable amino group further improved solubility and facilitated salt-bridge formation, optimizing ligand-receptor complex stability.

Synthetic methodologies evolved to diversify this pharmacophore. For instance, 4-ureido derivatives (e.g., R₂ = NHCONH₂) were synthesized via nucleophilic addition to isoxazole intermediates, expanding the chemical space to include acylated and alkylated variants [2]. SAR studies demonstrated that linear alkyl chains (e.g., n-propyl or n-butyl) on the ureido nitrogen enhanced FABP4 inhibition by 2-fold compared to aryl substituents, underscoring the steric and electronic sensitivity of the binding site [2].

Table 2: Structure-Activity Relationships of 4-Aminomethyl Pyridazinone Derivatives as FABP4 Inhibitors

CompoundR₂ SubstituentFABP4 IC₅₀ (nM)Key Interaction
25aCH₃28H-bond with Arg126 [2]
25diC₃H₇15Hydrophobic contact with Phe57 [2]
28H42Salt bridge with Glu129 [2]
39acC₆H₁₁85Suboptimal steric fit [2]

Milestones in Dihydropyridazinone Pharmacophore Development

The dihydropyridazinone pharmacophore has undergone three evolutionary phases, each marked by strategic molecular innovations:

  • Early Cardiovascular Applications (1980s–1990s): Pyridazinones like 6-phenyl-4,5-dihydropyridazin-3(2H)-ones were optimized via Mannich reactions to yield secondary amines with potent antihypertensive effects. Derivatives reduced mean arterial pressure by 20–50 mmHg in spontaneously hypertensive rats via phosphodiesterase III (PDE3) inhibition and calcium modulation [1] [5]. Key milestones included the discovery of compound 9 (R = NH₂), which exhibited dual antihypertensive and antiplatelet aggregation activities without anti-inflammatory effects [5].

  • Oncological Target Expansion (2020s): The scaffold was repurposed for cancer therapeutics following FABP4’s implication in tumor metastasis. 4-Aminomethyl derivatives disrupted fatty acid transport in glioblastoma and colon cancer cells, reducing migration and invasion by >50% at 10 μM [2] [4]. Concurrently, dihydropyridin-4(1H)-one analogs (e.g., compound 4a) demonstrated selective antileukemic activity (IC₅₀: 5 μM) against CCRF-CEM cells, linked to pro-apoptotic mechanisms [3].

  • Synthetic Methodology Innovations: Modern routes leverage alkaline-mediated condensations of 4-aminotetrahydropyridinylidene salts with aldehydes. This method facilitated access to β-aminoketones like 5-[cyclohexyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1H)-one – the first crystallographically confirmed dihydropyridinone with a tertiary aminomethyl group [3]. Alternative pathways employed Friedel-Crafts acylation and hydrazinolysis to construct tricyclic systems with improved metabolic stability [1] [5].

Table 3: Key Milestones in Dihydropyridazinone Pharmacophore Development

EraTherapeutic FocusKey AchievementRepresentative Agent
1980s–1990sCardiovascularDiscovery of PDE3 inhibition & vasorelaxant activity6-Phenyl-Mannich derivatives [1]
2000–2020Metabolic diseasesFABP4 inhibition for atherosclerosis & diabetes4-Ureido pyridazinones [2]
2020–PresentOncologyAntimetastatic activity in colon cancer models4-Amino FABP4i [2] [3]

Properties

CAS Number

1149586-25-3

Product Name

4-(Aminomethyl)-2,3-dihydropyridazin-3-one

IUPAC Name

5-(aminomethyl)-1H-pyridazin-6-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,3,6H2,(H,8,9)

InChI Key

BQAXKQNNNXIZQG-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NN=C1)CN

Canonical SMILES

C1=C(C(=O)NN=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.